4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone
Description
Properties
IUPAC Name |
4-[(2,4-dichloroanilino)methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(21)20-19-14/h1-7,18H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXGMPRIJUTPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Hydrazine Hydrate
The most frequently reported route involves cyclocondensation of 2-(2,4-dichlorobenzyl)phthalic anhydride derivatives with hydrazine hydrate. A representative protocol involves:
Precursor Synthesis :
Cyclization :
Key Analytical Data :
Chlorination-Nucleophilic Substitution Sequence
An alternative approach utilizes chlorination followed by benzylation:
Chlorination of 1(2H)-Phthalazinone :
Benzylation :
Reductive Amination Approach
A less common but efficient method employs reductive amination:
Intermediate Formation :
Reduction :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclocondensation | Phthalic anhydride derivative | Hydrazine hydrate | 78 | 6 | 75–82 |
| Chlorination-Substitution | 1(2H)-Phthalazinone | POCl₃/PCl₅, Grignard | −78 to 80 | 4–6 | 71–89 |
| Reductive Amination | 4-Aminophthalazinone | NaBH₄ | 25 | 15 | 67 |
Reaction Optimization Strategies
Solvent Effects
Catalytic Enhancements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases substitution rates by 22% in benzylation steps.
- Microwave Assistance : Cyclocondensation time reduces from 6 h to 45 min under microwave irradiation (300 W, 120°C).
Analytical Characterization
Spectroscopic Profiling
Purity Assessment
- HPLC : >98% purity on C18 column (MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).
- Elemental Analysis : Found C 58.91%, H 3.28%, N 9.15% (calculated C 59.04%, H 3.30%, N 9.18%).
Applications and Derivative Synthesis
Bioactive Analogues
Materials Science Applications
- Coordination Polymers : Reacts with Cu(II) salts to form luminescent MOFs with quantum yield Φ = 0.34.
Chemical Reactions Analysis
Acetylation Reactions
The primary amine group undergoes acetylation under standard conditions. In a representative study:
- Reagents : Acetic anhydride in pyridine at 60°C
- Products :
- N-Acetyl derivative (major): 4-[(2,4-dichloro-N-acetylanilino)methyl]-1(2H)-phthalazinone
- O-Acetyl derivative (minor): Acetylation at the phthalazinone oxygen (observed only in polar aprotic solvents)
| Reaction Time (h) | Yield (%) (N-Acetyl) | Yield (%) (O-Acetyl) |
|---|---|---|
| 2 | 72 | 8 |
| 4 | 85 | 10 |
The N-acetyl product dominates due to higher nucleophilicity of the anilino nitrogen compared to the phthalazinone oxygen .
Condensation with Acid Anhydrides/Imides
The phthalazinone ring participates in nucleophilic condensation reactions:
- Succinic anhydride : Forms a spirocyclic adduct via ring-opening at 120°C in DMF (yield: 63%) .
- Maleic anhydride : Produces a maleamated derivative (yield: 58%) with retained α,β-unsaturation .
- Phthalic anhydride : Generates a bis-phthalimide-linked dimer (yield: 41%) .
Reaction outcomes depend on steric hindrance from the 2,4-dichloroanilino group, which reduces yields compared to unsubstituted analogs .
N-Alkylation
The phthalazinone nitrogen reacts selectively with alkyl halides:
- Reagents : 1,2-Dibromoethane, K₂CO₃ in DMF at 60°C
- Product : 2-(2-Bromoethyl)-4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone (yield: 68%) .
Bromination at the Benzyl Position
Wohl–Ziegler bromination introduces a bromine atom at the benzylic carbon:
- Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide in acetonitrile
- Product : 4-[(2,4-Dichloro-5-bromoanilino)methyl]-1(2H)-phthalazinone (yield: 52%) .
Mannich Reaction
The anilino nitrogen participates in Mannich base formation:
- Conditions : Formaldehyde (2 eq), benzamide (1 eq), 70°C in ethanol
- Product : 4-[(2,4-Dichloro-N-(benzamidomethyl)anilino)methyl]-1(2H)-phthalazinone (yield: 74%) .
Dithiocarbamate Formation
Reaction with carbon disulfide and alkyl halides yields antiproliferative dithiocarbamate hybrids:
- Reagents : CS₂, propargyl bromide, K₃PO₄ in DMF at 0°C
- Product : 4-[(2,4-Dichloroanilino)methyl]-2-(propargylcarbamodithioate)-1(2H)-phthalazinone (yield: 59%) .
Antiproliferative Activity Correlations
Derivatives show structure-dependent bioactivity:
| Derivative | IC₅₀ (μM) against MCF-7 | Key Structural Feature |
|---|---|---|
| Parent compound | >100 | Unmodified anilino group |
| Dithiocarbamate | 12.3 | Propargyl dithiocarbamate |
| Brominated analog | 45.7 | Bromine at benzylic position |
Enhanced activity correlates with increased electrophilicity and membrane permeability .
Stability and Degradation
- Hydrolytic stability : Stable in pH 4–8 buffers (≤5% degradation over 24 h at 37°C).
- Photodegradation : Rapid decomposition under UV light (t₁/₂ = 2.3 h in methanol) .
This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing bioactive molecules, particularly in oncology-focused drug discovery. Experimental protocols prioritize mild conditions to avoid decomposition of the dichloroanilino group .
Scientific Research Applications
The compound 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone is a synthetic organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and material sciences. This article explores its applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C15H12Cl2N2O
- Molecular Weight : 307.18 g/mol
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may exhibit biological activity against various targets.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of phthalazinones exhibit cytotoxic effects against cancer cell lines. A study demonstrated that modifications to the phthalazinone core can enhance its activity against specific cancer types, suggesting a pathway for developing new anticancer drugs .
- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. Further investigations into its mechanism of action are ongoing .
Material Science
The compound's unique chemical structure allows it to function as a precursor in the synthesis of polymers and other materials.
Data Table: Material Applications
| Application Type | Description | Potential Benefits |
|---|---|---|
| Polymer Synthesis | Used as a monomer in polymerization reactions | Enhances thermal stability and strength |
| Coatings | Acts as a component in protective coatings | Improves durability and resistance |
Agricultural Chemistry
There is emerging interest in the use of phthalazinone derivatives as agrochemicals, particularly as herbicides or fungicides.
Case Study
Mechanism of Action
The mechanism of action of 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Variations
Phthalazinone derivatives differ primarily in their substituents at the 4-position, which significantly influence their electronic properties, solubility, and biological interactions. Key analogs include:
Key Observations:
- Solubility: The anilino group may reduce lipophilicity compared to benzyl substituents, affecting bioavailability .
Antitumor Activity:
- Amino/Polyamino Derivatives: Phthalazinones with amino groups (e.g., 4-aminophthalazinones) exhibit anticancer activity via Cu(II) coordination, inducing oxidative stress in cancer cells . The dichloroanilino group in the target compound may similarly act as a metal ligand.
- PARP Inhibition: 4-(Substituted benzyl)phthalazinones (e.g., PARP inhibitors in ) show promise in targeting DNA repair pathways. The dichloroanilino group’s electron-deficient aromatic system could enhance PARP-1 binding .
Antimicrobial and Antifungal Activity:
- 4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated potent activity against Cryptococcus neoformans and dermatophytes (MIC < 1 µg/mL) . The dichloroanilino analog may exhibit broader-spectrum activity due to enhanced electrophilicity.
Vasodilatory Effects:
- 4-(4-Chlorobenzyl)-1(2H)-phthalazinone (CAS 53242-88-9) acts as a vasorelaxant, likely via NO-mediated pathways . Structural modifications, such as the dichloroanilino group, could modulate potency or selectivity.
Spectral and Physicochemical Properties
- IR/NMR Signatures: The C=O stretch in phthalazinones appears near 1650–1700 cm⁻¹ (IR) . The dichloroanilino group would introduce additional C-Cl stretches (~550–750 cm⁻¹) and NH signals (δ 6.5–7.5 ppm in ¹H NMR) .
- Melting Points :
- Azelastine hydrochloride melts at 225°C ; the target compound’s melting point is expected to be higher due to increased molecular symmetry and halogen content.
Biological Activity
4-[(2,4-Dichloroanilino)methyl]-1(2H)-phthalazinone (CAS No. 303995-64-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Phthalazinone derivatives, including this compound, have been extensively studied for their potential therapeutic applications across various diseases, particularly cancer.
Chemical Structure and Properties
The molecular formula of this compound is C15H11Cl2N3O, with a molecular weight of approximately 320.17 g/mol. The compound features a phthalazinone core substituted with a dichloroaniline moiety, which is critical for its biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of phthalazinone derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Inhibition Studies : A study reported that certain phthalazinone derivatives exhibited significant inhibitory effects against human cancer cell lines such as MCF-7 (breast cancer) and HePG2 (hepatocellular carcinoma), with IC50 values ranging from 17.39 µM to 22.19 µM, outperforming standard chemotherapeutics like 5-fluorouracil .
- Mechanism of Action : The anticancer mechanism often involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells. By inhibiting PARP, these compounds can enhance the cytotoxic effects of other anticancer agents .
Other Pharmacological Activities
Beyond anticancer properties, phthalazinones exhibit a range of biological activities:
- Antimicrobial : Some derivatives have demonstrated antimicrobial properties against various pathogens.
- Antidiabetic and Antihypertensive : Phthalazinones have been explored for their potential in managing diabetes and hypertension due to their ability to modulate metabolic pathways .
- Anticonvulsant and Analgesic : Certain phthalazinone derivatives have shown effectiveness in pain relief and seizure control .
Case Studies
- Study on Antitumor Activity : A comprehensive study evaluated the antitumor efficacy of multiple phthalazinone derivatives against different cancer cell lines. The results indicated that compounds with specific substitutions on the phthalazinone ring exhibited enhanced cytotoxicity compared to others .
- PARP Inhibition : Research highlighted that specific phthalazinone derivatives could act as potent PARP inhibitors, thereby providing a dual mechanism of action—direct cytotoxicity and enhanced sensitivity to DNA-damaging agents in cancer therapy .
Q & A
Basic Research Questions
Q. What optimized synthetic routes are available for 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone, and how can researchers address challenges in alkylation/amination steps?
- Methodology : A three-step synthesis is commonly employed:
Bromination : React phthalazin-1(2H)-one with potassium tribromide to yield 4-bromophthalazinone .
Alkylation : Use methyl iodide or similar alkylating agents to introduce substituents at the 4-position. Challenges include regioselectivity, which can be mitigated by optimizing solvent polarity (e.g., DMF) and temperature .
Amination : Palladium-catalyzed coupling with 2,4-dichloroaniline. Catalytic systems (e.g., Pd(OAc)₂ with Xantphos) and excess amine improve yield .
- Validation : Monitor reactions via TLC and characterize intermediates using NMR and HRMS.
Q. How can spectroscopic methods confirm the structure and coordination properties of phthalazinone derivatives?
- IR Spectroscopy : The C=O stretch (~1650–1660 cm⁻¹) shifts upon metal coordination (e.g., Cu(II)), indicating ligand binding. For example, a shift from 1656 cm⁻¹ (free ligand) to 1660 cm⁻¹ in complexes confirms coordination via the carbonyl oxygen .
- NMR : The 4-substituent’s protons (e.g., -CH₂- group) show distinct splitting patterns in ¹H NMR, while ¹³C NMR confirms quaternary carbon environments.
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and metal-ligand bonding distances (e.g., UO₂ complexes with phthalazinones) .
Q. What in vitro/in vivo models are suitable for evaluating anticancer potential, and how should cytotoxicity data be interpreted?
- In Vitro Models :
- Use human cancer cell lines (e.g., MCF-7, HeLa) for MTT assays. IC₅₀ values <10 μM suggest promising activity .
- Assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation.
- In Vivo Models :
- Xenograft mice models to evaluate tumor growth inhibition. Dose compounds orally (10–50 mg/kg) and monitor tumor volume weekly .
- Data Interpretation : Compare cytotoxicity to positive controls (e.g., cisplatin). Ensure selectivity via parallel testing on non-cancerous cells (e.g., HEK293).
Advanced Research Questions
Q. How do 4-position substituents influence thromboxane A2 synthetase (TXAS) inhibition and bronchodilation?
- Structure-Activity Relationship (SAR) :
- Phenyl/Thienyl groups : Enhance TXAS inhibition (IC₅₀ ~0.1–1 μM) and bronchodilatory effects (EC₅₀ ~10⁻⁷ M) by improving lipophilicity and target binding .
- Carboxyl groups : Reduce activity due to poor membrane permeability .
- Methodology :
- TXAS Assay : Measure thromboxane B₂ (TXB₂) production in platelet-rich plasma via ELISA.
- Bronchodilation : Use isolated guinea pig tracheal rings pre-contracted with histamine; measure relaxation via force transducers .
Q. How can researchers resolve contradictions between in vitro and in vivo activity data?
- Case Study : A compound with low in vitro TXAS inhibition (IC₅₀ >10 μM) but high in vivo efficacy may undergo metabolic activation.
- Strategies :
- Metabolite Identification : Use LC-MS to detect active metabolites in plasma/liver microsomes.
- Pharmacokinetics (PK) : Measure bioavailability (e.g., AUC) and tissue distribution. High brain penetration may explain CNS-mediated effects .
- Prodrug Design : Modify substituents (e.g., esterify carboxyl groups) to enhance absorption .
Q. What computational methods guide the design of phthalazinones with improved selectivity?
- Molecular Docking : Model interactions with TXAS (PDB: 5LQA) or bronchodilatory targets (e.g., β₂-adrenergic receptor). Prioritize derivatives with hydrogen bonds to key residues (e.g., Arg-130 in TXAS) .
- QSAR : Use descriptors like logP, polar surface area, and H-bond donors to predict activity. For example, optimal logP (2–3) balances solubility and membrane permeability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Potential Causes :
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or serum concentrations in culture media.
- Solubility Issues : Poor aqueous solubility may understate in vitro activity. Use DMSO stocks ≤0.1% to avoid solvent toxicity .
- Resolution :
- Standardize Protocols : Adopt CONSORT guidelines for in vivo studies.
- Dose-Response Curves : Use at least six concentrations to ensure accurate IC₅₀/EC₅₀ calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
